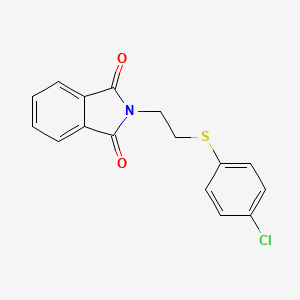

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a type of heterocycle, as well as a sulfanyl group attached to a chlorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoindole ring and the introduction of the sulfanyl and chlorophenyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole group would form a five-membered ring with two adjacent carbon atoms and a nitrogen atom. The sulfanyl group would be attached to the chlorophenyl group, which would consist of a benzene ring with a chlorine atom substituted for one of the hydrogen atoms .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoindole, sulfanyl, and chlorophenyl groups. The electron-rich nitrogen in the isoindole might make it susceptible to electrophilic attack, while the sulfur atom in the sulfanyl group could potentially act as a nucleophile .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

作用機序

The precise mechanism of action of 2-CSI or 2-CSID is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to reduce inflammation, as well as inhibiting the growth of cancer cells. Additionally, 2-CSI or 2-CSID has been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative damage.

Biochemical and Physiological Effects

2-CSI or 2-CSID has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as being able to reduce inflammation, inhibit the growth of cancer cells, and scavenge free radicals. Additionally, it has been found to possess anti-bacterial, anti-fungal, and anti-viral activity, as well as being able to modulate the immune system.

実験室実験の利点と制限

2-CSI or 2-CSID has several advantages for use in scientific research. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and can be difficult to dissolve in organic solvents. Additionally, it has a low solubility in lipids, which can make it difficult to incorporate into certain cell types.

将来の方向性

The potential applications of 2-CSI or 2-CSID are numerous and varied. Future research could focus on the development of new synthetic methods to enable the production of larger quantities of the compound, as well as the development of new delivery systems to enable its use in a variety of biological and chemical applications. Additionally, further research could focus on exploring the compound’s potential for use in the treatment of various diseases, such as cancer and inflammation. Finally, further research could focus on further elucidating the compound’s mechanism of action, as well as its biochemical and physiological effects.

合成法

The synthesis of 2-CSI or 2-CSID is typically achieved through a multi-step process. The first step involves the preparation of the starting material, 4-chlorophenyl sulfonyl chloride (4-CPSC). This is usually prepared from the reaction of 4-chlorophenol and sulfur dichloride in an inert atmosphere. The second step involves the addition of an amine to the 4-CPSC, which results in the formation of 2-CSI or 2-CSID. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

科学的研究の応用

2-CSI or 2-CSID has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make it a promising candidate for use in a variety of biological and chemical applications. For example, 2-CSI or 2-CSID has been used as a drug delivery vehicle to target cancer cells, as an anti-inflammatory agent to treat inflammatory diseases, as an antioxidant to protect cells from oxidative damage, and as a catalyst in chemical reactions.

特性

IUPAC Name |

2-[2-(4-chlorophenyl)sulfanylethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFZHSRNWSTGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)

![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)